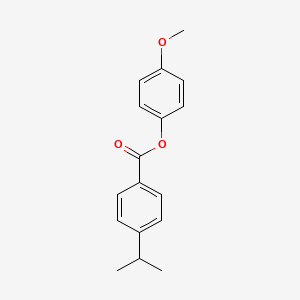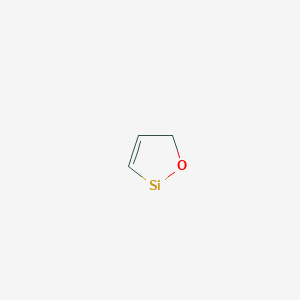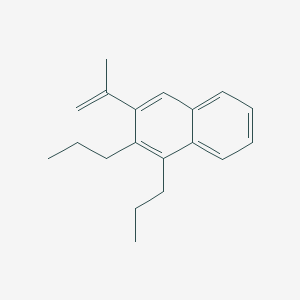![molecular formula C13H18NO4P B14508556 Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate CAS No. 63842-07-9](/img/structure/B14508556.png)
Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate is an organophosphorus compound that features a benzoxazole ring substituted with a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate typically involves the reaction of a benzoxazole derivative with a phosphonate reagent. One common method is the cycloaddition reaction using copper (II) sulfate and sodium ascorbate, which yields the desired product with high regioselectivity and excellent yield . The reaction is carried out in a water/ethanol solvent mixture (50/50), and the product is purified by chromatography and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted benzoxazole compounds. These products can have diverse applications in various fields.
Aplicaciones Científicas De Investigación
Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate involves its interaction with biological targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological molecules, allowing the compound to inhibit or modulate the activity of enzymes involved in critical biochemical pathways . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzoxazole derivatives and organophosphorus compounds, such as:
- Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate
- Diethyl 2-(((2-methyl-1,3-benzothiazol-6-yl)amino)methylene)malonate
Uniqueness
Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate is unique due to its specific substitution pattern on the benzoxazole ring and the presence of the phosphonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
63842-07-9 |
|---|---|
Fórmula molecular |
C13H18NO4P |
Peso molecular |
283.26 g/mol |
Nombre IUPAC |
2-(diethoxyphosphorylmethyl)-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C13H18NO4P/c1-4-16-19(15,17-5-2)9-13-14-11-8-10(3)6-7-12(11)18-13/h6-8H,4-5,9H2,1-3H3 |
Clave InChI |
FZBCHFGQLSDIJU-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=NC2=C(O1)C=CC(=C2)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
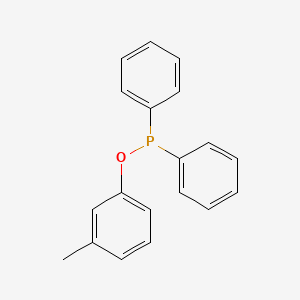
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)

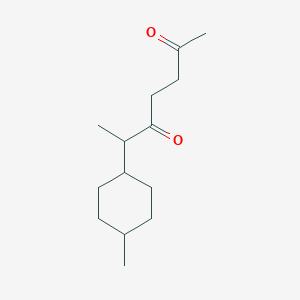
![Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-](/img/structure/B14508507.png)
![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
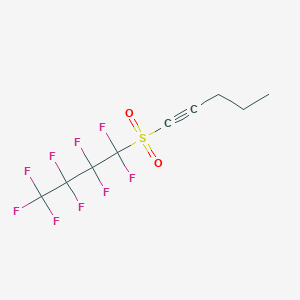
![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)

